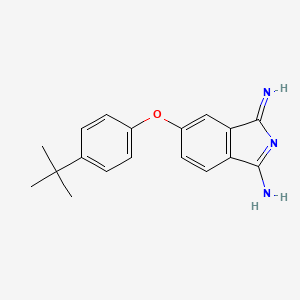
6-(4-tert-Butylphenoxy)-1-imino-1H-isoindol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-tert-Butylphenoxy)-1-imino-1H-isoindol-3-amine is an organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a tert-butylphenoxy group attached to an isoindoline core, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-tert-Butylphenoxy)-1-imino-1H-isoindol-3-amine typically involves the reaction of 4-tert-butylphenol with isoindoline derivatives under specific conditions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction
Properties
CAS No. |
125023-52-1 |
|---|---|
Molecular Formula |
C18H19N3O |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
5-(4-tert-butylphenoxy)-3-iminoisoindol-1-amine |
InChI |
InChI=1S/C18H19N3O/c1-18(2,3)11-4-6-12(7-5-11)22-13-8-9-14-15(10-13)17(20)21-16(14)19/h4-10H,1-3H3,(H3,19,20,21) |
InChI Key |
GFHQQVOZQHHZDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=NC3=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















